molecular formula C19H22N4O2S B14959606 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14959606
M. Wt: 370.5 g/mol
InChI Key: OQXPNGAIUAZNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound that features a unique combination of a thiadiazole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions, followed by cyclization with an appropriate oxidizing agent.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiadiazole derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenases or kinases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • 5-cyclohexyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O2S/c24-16-11-14(12-23(16)15-9-5-2-6-10-15)17(25)20-19-22-21-18(26-19)13-7-3-1-4-8-13/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,20,22,25)

InChI Key

OQXPNGAIUAZNSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.